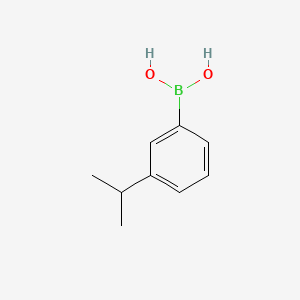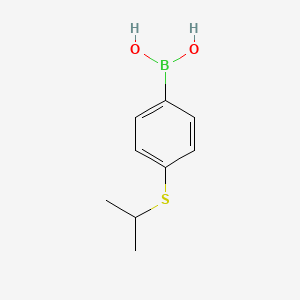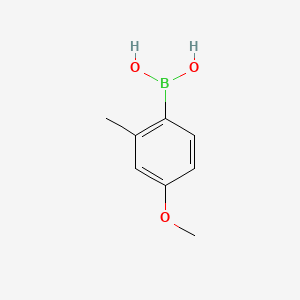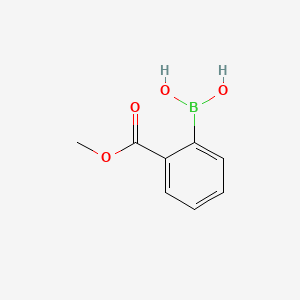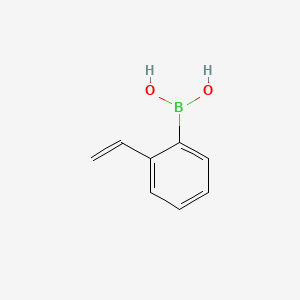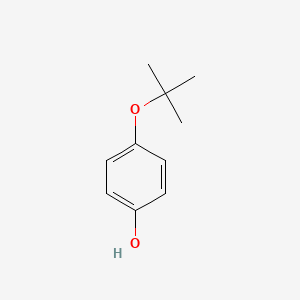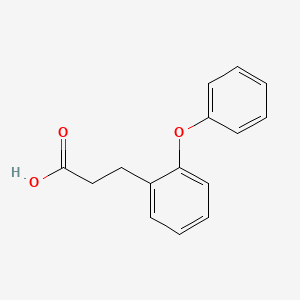
3-(2-苯氧基苯基)丙酸
描述
3-(2-Phenoxyphenyl)propanoic Acid is a chemical compound with the formula C15H14O3 and a molecular weight of 242.27 . It is used for research purposes .
Synthesis Analysis
The synthesis of 3-(2-phenoxyphenyl)propanoic Acid or its derivatives can be achieved through various methods. For instance, one method involves the reaction of 3-phenoxybenzoylchloride with acetone cyanohydrin in anhydrous Et2O in the presence of Et3N . Another method involves the hydrolysis of a compound and partially decarboxylating it .Molecular Structure Analysis
The molecular structure of 3-(2-phenoxyphenyl)propanoic Acid consists of 15 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The structure can be represented by the SMILES string: C1=CC=C (C=C1)OC2=CC=CC=C2CCC (=O)O .科学研究应用
Pain Management
Fenoprofen is widely used in the management of mild to moderate pain . It functions by inhibiting the synthesis of prostaglandins, which are compounds involved in the mediation of pain and inflammation. The calcium salt dihydrate form of fenoprofen is particularly effective in this role .
Anti-inflammatory Applications
As a non-steroidal anti-inflammatory drug (NSAID), fenoprofen is employed to reduce inflammation. It’s beneficial for conditions like arthritis, where it helps alleviate symptoms such as swelling, stiffness, and joint pain .
Antipyretic Effects
Fenoprofen has antipyretic properties , meaning it can reduce fever. It acts on the hypothalamus to lower body temperature, providing relief during febrile states without affecting normal body temperature when fever is not present .
Cardiovascular Research
In cardiovascular research, fenoprofen’s role as a platelet-inhibitory agent is of interest. It can help understand the mechanisms of clot formation and may contribute to the development of treatments for thrombotic diseases .
Gastrointestinal Research
Fenoprofen is pharmacologically similar to aspirin but is noted for causing less gastrointestinal bleeding. This makes it a subject of research for developing safer NSAIDs that are gentle on the gastrointestinal tract .
Pharmacological Activity in Diabetes
Derivatives of 3-phenoxybenzoic acid, such as 2-cyanoprop-2-yl 3-phenoxybenzoate, have been found to exhibit peroxisome proliferator-activated receptor γ agonist activity . They can activate glucokinase and inhibit protein glycation, making them potential targets for diabetes treatment research .
Drug Allergen Identification
Fenoprofen can act as a drug allergen, triggering allergic reactions. Studying its allergenic properties can lead to better understanding and prevention of drug-induced allergic responses .
Synthesis and Separation Techniques
The compound and its intermediates are used to refine synthesis and separation techniques, such as thin-layer chromatography (TLC). This has implications for the pharmaceutical industry in the quality control and development of drugs .
安全和危害
属性
IUPAC Name |
3-(2-phenoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-15(17)11-10-12-6-4-5-9-14(12)18-13-7-2-1-3-8-13/h1-9H,10-11H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZITUPTGXSTQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377447 | |
| Record name | 3-(2-phenoxyphenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-phenoxyphenyl)propanoic Acid | |
CAS RN |
40492-92-0 | |
| Record name | 3-(2-phenoxyphenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

